molecular formula C₈H₁₉O₃P B031732 Phosphonic acid, bis(1,1-dimethylethyl) ester CAS No. 13086-84-5

Phosphonic acid, bis(1,1-dimethylethyl) ester

Cat. No. B031732
CAS RN: 13086-84-5
M. Wt: 193.2 g/mol
InChI Key: GEBLOQXLELCEEO-UHFFFAOYSA-N
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Description

Phosphonic acid, bis(1,1-dimethylethyl) ester, also known as BPE, is a phosphonate ester with a variety of applications in the pharmaceutical, biotechnological, and chemical industries. BPE is a versatile compound that has been extensively studied for its synthesizing, biochemical, and physiological effects, and its potential use in various lab experiments. In

Scientific Research Applications

Synthetic Chemistry

Research highlights the role of phosphonic acid derivatives in synthetic chemistry, such as the development of new synthetic methodologies. For instance, tetrabenzyl geminal bisphosphonate esters serve as useful synthetic equivalents for 1,1-bis(phosphonic acid)s, enabling easy functionalization at the central carbon atom without phosphonate ester hydrolysis, paving the way for the synthesis of complex molecules like epoxide oxiranylidene-2,2-bis(phosphonic acid) (Page, Mckenzie, & Gallagher, 2002).

Material Science and Dental Applications

In material science, bis(phosphonate)-building blocks modified with fluorescent dyes have been developed for adsorption studies with hydroxyapatite, mimicking bone tissue interactions. These compounds, modified with primary amine or carboxylic acid groups, have potential applications in medical imaging and drug delivery systems (David et al., 2013).

Another application is found in dental materials, where an aryl diphosphonic acid-containing dimethacrylate monomer has been synthesized for use in dental composites and adhesives. This monomer, expected to etch enamel and dentin, shows potential for enhancing the properties of dental restorative materials (Edizer & Avci, 2010).

Polymer Science

Polyphosphonate oligomers have been explored for their potential in creating novel polymers through transesterification polymerization. Such research opens up possibilities for the development of polymers with tailored properties for specific applications (Myrex et al., 2003).

Nonlinear Optical Properties

Research into the layer-by-layer growth of metal−bis(phosphonate) multilayers aims to produce thin films with second-order nonlinear optical properties. This work demonstrates the potential of phosphonic acid derivatives in creating advanced optical materials (Neff et al., 2000).

Safety and Hazards

The general population of Canada is not likely to be exposed to PADMEC. The health risks associated with a chemical depend on the hazard (its potential to cause health effects) and the dose (the amount of chemical to which you are exposed). PADMEC is not a concern for the environment or human health at current levels of exposure .

properties

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBLOQXLELCEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[P+](=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926944
Record name Di-tert-butoxy(oxo)phosphanium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13086-84-5
Record name Bis(1,1-dimethylethyl) phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butoxy(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1-dimethylethyl) phosphonate
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Q & A

Q1: What makes di-tert-butyl phosphonate a valuable building block in pharmaceutical synthesis?

A: Di-tert-butyl phosphonate serves as a versatile precursor for synthesizing phosphonate-containing pharmaceuticals. For instance, it acts as a key intermediate in the production of Tenofovir [], a crucial medication for treating HIV and Hepatitis B. Its utility stems from the ease with which the tert-butyl groups can be removed under acidic conditions, facilitating the introduction of the desired phosphonate functionality into target molecules.

Q2: How do researchers utilize di-tert-butyl phosphonate in material science?

A: Di-tert-butyl phosphonate plays a crucial role in creating novel silica-based hybrid materials []. By incorporating trimethoxysilane-derived oligoarylene-vinylene fluorophores terminated with di-tert-butyl phosphonate, scientists can modify the properties of these materials, influencing their fluorescence and organizational structure. This opens up possibilities for developing advanced materials with applications in areas like sensing and optoelectronics.

Q3: Can di-tert-butyl phosphonate be used to mimic biological molecules?

A: Indeed, researchers have successfully employed di-tert-butyl phosphonate to synthesize triazole phosphohistidine analogues []. These analogues are designed to be compatible with standard Fmoc-solid phase peptide synthesis, making them valuable tools for studying phosphorylation processes in biological systems. This approach provides researchers with a powerful method to investigate the role of histidine phosphorylation in cellular signaling and protein function.

Q4: Are there any advantages to using di-tert-butyl phosphonate over other phosphonate esters in surface modification?

A: Studies have shown that di-tert-butyl phosphonate offers a milder and more controlled approach for surface grafting compared to other phosphonate esters like diethyl phosphonate []. This mild cleavage under specific conditions allows for greater control over the modification process, minimizing unwanted side reactions and preserving the integrity of the underlying material.

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